![molecular formula C11H18N2S B15322612 4-[2-(Propan-2-yl)-1,3-thiazol-5-yl]piperidine](/img/structure/B15322612.png)
4-[2-(Propan-2-yl)-1,3-thiazol-5-yl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(Propan-2-yl)-1,3-thiazol-5-yl]piperidine is a compound that features a piperidine ring substituted with a thiazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and drug discovery. The presence of both piperidine and thiazole moieties in its structure suggests it may exhibit unique biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Propan-2-yl)-1,3-thiazol-5-yl]piperidine typically involves the formation of the thiazole ring followed by its attachment to the piperidine ring. One common method involves the cyclization of appropriate thioamide and α-haloketone precursors to form the thiazole ring. This is followed by a nucleophilic substitution reaction to attach the thiazole ring to the piperidine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield and purity, and ensuring the process is environmentally friendly. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[2-(Propan-2-yl)-1,3-thiazol-5-yl]piperidine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiazole ring or the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenated reagents and nucleophiles are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, potentially leading to derivatives with different biological activities.
Scientific Research Applications
4-[2-(Propan-2-yl)-1,3-thiazol-5-yl]piperidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used to study the biological activities of thiazole and piperidine derivatives.
Medicine: It has potential as a lead compound in drug discovery, particularly for developing new therapeutics targeting specific biological pathways.
Industry: The compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 4-[2-(Propan-2-yl)-1,3-thiazol-5-yl]piperidine involves its interaction with specific molecular targets. The thiazole ring can interact with various enzymes or receptors, potentially inhibiting or modulating their activity. The piperidine ring may enhance the compound’s binding affinity and selectivity for its targets. The exact pathways involved depend on the specific biological context and the nature of the targets.
Comparison with Similar Compounds
Similar Compounds
4-(1,3-Thiazol-5-yl)piperidine: Lacks the propan-2-yl group, which may affect its biological activity.
2-Amino-4-(1-piperidine)pyridine: Contains a pyridine ring instead of a thiazole ring, leading to different chemical and biological properties.
4-(Pyrrolidin-1-yl)benzonitrile: Features a pyrrolidine ring, which can influence its pharmacokinetic profile and biological activity.
Uniqueness
4-[2-(Propan-2-yl)-1,3-thiazol-5-yl]piperidine is unique due to the presence of both a thiazole and a piperidine ring, along with the propan-2-yl group. This combination of structural features may confer distinct biological activities and make it a valuable compound for further research and development.
Properties
Molecular Formula |
C11H18N2S |
|---|---|
Molecular Weight |
210.34 g/mol |
IUPAC Name |
5-piperidin-4-yl-2-propan-2-yl-1,3-thiazole |
InChI |
InChI=1S/C11H18N2S/c1-8(2)11-13-7-10(14-11)9-3-5-12-6-4-9/h7-9,12H,3-6H2,1-2H3 |
InChI Key |
AILYQULKBIERNE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC=C(S1)C2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


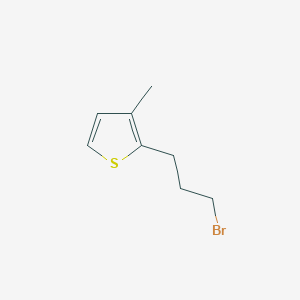
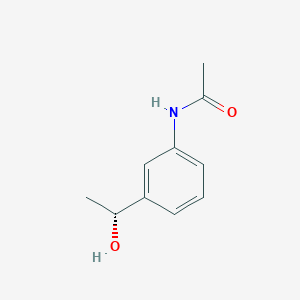

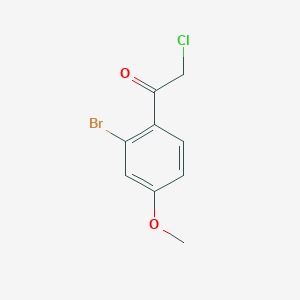
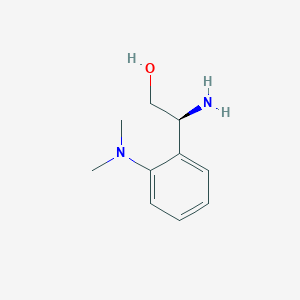
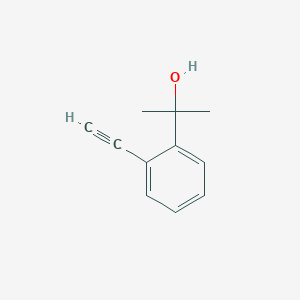

![[1-(Dimethylamino)cyclopentyl]methanolhydrochloride](/img/structure/B15322567.png)
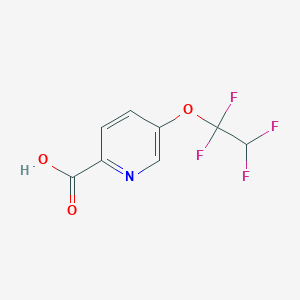
![(1-(Benzo[b]thiophen-3-ylmethyl)cyclopropyl)methanamine](/img/structure/B15322581.png)
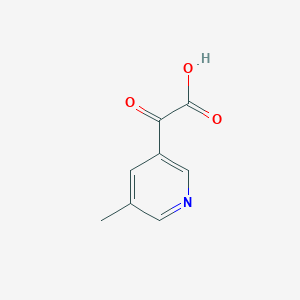
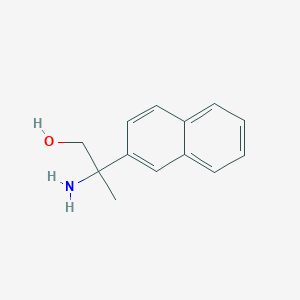

![1-[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]methanamine hydrochloride](/img/structure/B15322614.png)
